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molecular formula C8H7NO B149900 6-Hydroxyindole CAS No. 2380-86-1

6-Hydroxyindole

Cat. No. B149900
M. Wt: 133.15 g/mol
InChI Key: XAWPKHNOFIWWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04776857

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CC(O)=C(O)C=C1
Step Two
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=C(C=C1)C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce progressively darker browns
CUSTOM
Type
CUSTOM
Details
to produce progressively lighter colors
TEMPERATURE
Type
TEMPERATURE
Details
with increasing red highlights

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1
Name
Type
product
Smiles
OC1=CC=C2C=CNC2=C1
Name
Type
product
Smiles
OC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04776857

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CC(O)=C(O)C=C1
Step Two
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=C(C=C1)C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce progressively darker browns
CUSTOM
Type
CUSTOM
Details
to produce progressively lighter colors
TEMPERATURE
Type
TEMPERATURE
Details
with increasing red highlights

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1
Name
Type
product
Smiles
OC1=CC=C2C=CNC2=C1
Name
Type
product
Smiles
OC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04776857

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CC(O)=C(O)C=C1
Step Two
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(O)=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=C(C=C1)C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce progressively darker browns
CUSTOM
Type
CUSTOM
Details
to produce progressively lighter colors
TEMPERATURE
Type
TEMPERATURE
Details
with increasing red highlights

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CNC2=CC=C1
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1
Name
Type
product
Smiles
OC1=CC=C2C=CNC2=C1
Name
Type
product
Smiles
OC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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